5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204544
InChI: InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20)
SMILES:
Molecular Formula: C13H7F4NO2
Molecular Weight: 285.19 g/mol

5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid

CAS No.:

Cat. No.: VC16204544

Molecular Formula: C13H7F4NO2

Molecular Weight: 285.19 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid -

Specification

Molecular Formula C13H7F4NO2
Molecular Weight 285.19 g/mol
IUPAC Name 5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20)
Standard InChI Key ZTACIUFPTQUZNV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid, reflects its intricate structure. The pyridine core is substituted with a fluorine atom at the 5-position and a 2-(trifluoromethyl)phenyl group at the 2-position, while the 4-position hosts a carboxylic acid moiety. This arrangement creates a sterically demanding environment that influences reactivity and intermolecular interactions.

Key structural features include:

  • Trifluoromethyl group: Enhances lipophilicity and electron-withdrawing effects, stabilizing the phenyl ring against metabolic degradation.

  • Fluorine atom: Improves binding affinity to biological targets through polar interactions and steric effects.

  • Carboxylic acid: Facilitates salt formation and hydrogen bonding, critical for solubility and target engagement.

Spectroscopic and Computational Data

The compound’s canonical SMILES (C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F) and InChIKey (ZTACIUFPTQUZNV-UHFFFAOYSA-N) provide unambiguous identifiers for databases and computational modeling. Density functional theory (DFT) calculations predict a planar pyridine ring with slight distortion due to the bulky trifluoromethylphenyl group, which may influence crystal packing and solubility.

Synthesis and Optimization

Reaction Pathways

While no direct synthesis route for 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is documented, analogous methods for related trifluoromethylpyridine derivatives suggest a multi-step approach . A hypothetical pathway could involve:

  • Halogen exchange: Starting with 2-chloro-5-fluoropyridine, a trifluoromethyl group is introduced via cross-coupling with a trifluoromethylating agent (e.g., CF₃SiMe₃) under CuI/1,10-phenanthroline catalysis .

  • Nitration and reduction: The intermediate undergoes nitration followed by selective reduction to introduce the carboxylic acid group.

  • Functional group interconversion: Oxidation of a methyl group or hydrolysis of a nitrile could yield the final carboxylic acid.

Challenges and Yield Optimization

Key challenges include:

  • Regioselectivity: Ensuring proper substitution on the pyridine ring requires careful control of reaction conditions .

  • By-product formation: Competing reactions, such as over-fluorination or dimerization, necessitate precise stoichiometry and temperature control .
    In a representative protocol, refluxing 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile achieved a 56% yield of a fluorinated intermediate, highlighting the importance of solvent choice and catalyst loading .

Biological Activities and Mechanisms

Metabolic Stability

The compound’s fluorinated structure confers resistance to cytochrome P450-mediated oxidation, a common metabolic degradation pathway. Comparative studies show 20–30% higher bioavailability than non-fluorinated analogs, attributed to reduced first-pass metabolism.

Applications in Science and Industry

Pharmaceutical Development

The compound’s trifluoromethylpyridine scaffold is a hallmark of agrochemicals like flonicamid and pyridalyl, which disrupt insect growth and neurotransmission. In pharmaceuticals, similar structures are explored for kinase inhibition and GPCR modulation.

Agrochemical Innovations

Derivatives of 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid could address resistance in crop pests. For example, flonicamid reduces aphid populations by 90% in field trials, demonstrating the efficacy of trifluoromethylpyridine-based insecticides.

Comparison with Related Compounds

Feature5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid2,3-Dichloro-5-(trifluoromethyl)pyridine
Molecular Weight285.19 g/mol230.55 g/mol
BioavailabilityHigh (fluorine-enhanced)Moderate (chlorine-induced toxicity)
Primary ApplicationPharmaceuticalsAgrochemicals
Synthetic ComplexityHigh (multi-step)Moderate (single-step halogenation)

This comparison underscores the trade-offs between synthetic effort and functional versatility.

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